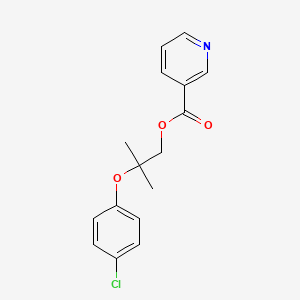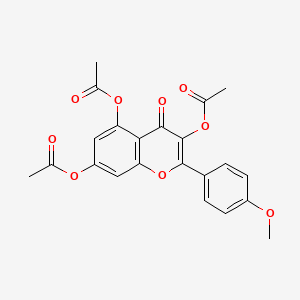![molecular formula C11H7N3O B14671476 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene CAS No. 42394-92-3](/img/structure/B14671476.png)
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxa-5,10,15-triazatetracyclo[76002,6011,15]pentadeca-1,5,7,9,11,13-hexaene is a complex heterocyclic compound It is characterized by its unique tetracyclic structure, which includes oxygen and nitrogen atoms within its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions that promote the formation of the tetracyclic structure. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties and reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific diseases.
Industry: Its properties are being investigated for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),5,7,10-pentaene
- 10-oxo-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-13-carboxylic acid
Uniqueness
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene is unique due to its specific tetracyclic structure, which includes both oxygen and nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research.
Properties
CAS No. |
42394-92-3 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene |
InChI |
InChI=1S/C11H7N3O/c1-2-9-13-7-3-4-8-11(15-6-12-8)10(7)14(9)5-1/h1-5H,6H2 |
InChI Key |
KSCRKKHLGXPYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NC4=CC=CN4C3=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
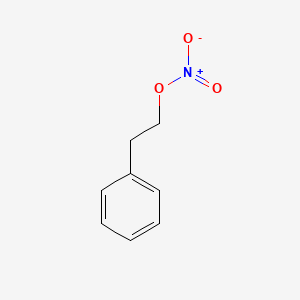
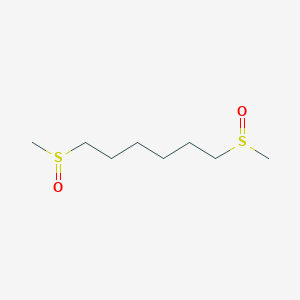
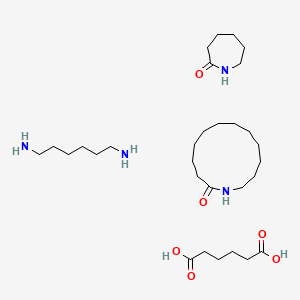
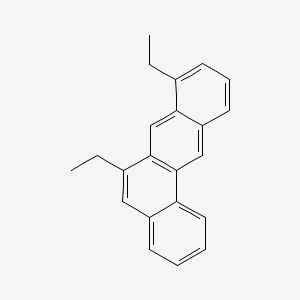
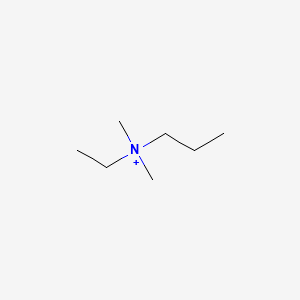
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
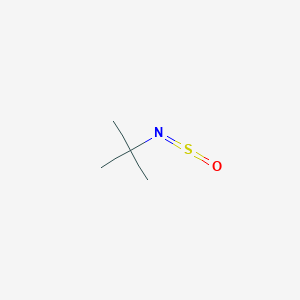
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


